Physical and chemical properties of 2,3-Dichlorobenzoyl chloride
Physical and chemical properties of 2,3-Dichlorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-Dichlorobenzoyl chloride, a key intermediate in organic synthesis. The information is curated for professionals in research and development, particularly in the pharmaceutical and chemical industries.
Core Physical and Chemical Properties
2,3-Dichlorobenzoyl chloride is a halogenated aromatic compound with the chemical formula C₇H₃Cl₃O.[1][2][3] It appears as a white or colorless to light yellow powder, lump, or clear liquid.
Quantitative Data Summary
The following tables summarize the key quantitative physical and chemical properties of 2,3-Dichlorobenzoyl chloride.
| Property | Value |
| Molecular Formula | C₇H₃Cl₃O[1][2][3][4] |
| Molecular Weight | 209.46 g/mol [1][2][3][4] |
| CAS Number | 2905-60-4[1][2][3] |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid |
| Thermal Properties | Value |
| Melting Point | 29-32 °C[4] |
| Boiling Point | 257.2 ± 20.0 °C at 760 mmHg[4], 140 °C at 14 mmHg[5] |
| Flash Point | 105.9 ± 22.3 °C[4] |
| Physical Properties | Value |
| Density | 1.5 ± 0.1 g/cm³[4] |
| Solubility | Soluble in Toluene[5] |
Synthesis and Experimental Protocols
2,3-Dichlorobenzoyl chloride is primarily synthesized through two main routes: the reaction of 2,3-dichlorobenzoic acid with a chlorinating agent or the hydrolysis of 2,3-dichlorobenzotrichloride.
From 2,3-Dichlorobenzoic Acid
A common laboratory and industrial method involves the reaction of 2,3-dichlorobenzoic acid with thionyl chloride.[1][6][7]
Experimental Protocol:
-
To a reaction vessel equipped with a reflux condenser and a stirring mechanism, add 2,3-dichlorobenzoic acid and an excess of thionyl chloride.
-
Heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction (typically monitored by the cessation of gas evolution).
-
After the reaction is complete, distill off the excess thionyl chloride.
-
The crude 2,3-Dichlorobenzoyl chloride can then be purified by vacuum distillation.
From 2,3-Dichlorobenzotrichloride
This method involves the controlled hydrolysis of 2,3-dichlorobenzotrichloride.[1][6]
Experimental Protocol:
-
2,3-Dichlorotoluene undergoes photochlorination to produce 2,3-dichlorobenzotrichloride.[6][7]
-
The resulting 2,3-dichlorobenzotrichloride is then hydrolyzed. A reactor is loaded with 2,3-dichlorobenzotrichloride and a catalytic amount of a Lewis acid, such as zinc chloride (ZnCl₂).[1][6]
-
The mixture is heated to a temperature between 100 and 180 °C.[6][7]
-
Water is added dropwise to the heated mixture while maintaining the temperature.[1][6]
-
The reaction is allowed to proceed for several hours.[1]
-
The crude product is then purified by distillation to yield 2,3-Dichlorobenzoyl chloride.[1][6]
Caption: Synthesis pathways for 2,3-Dichlorobenzoyl chloride.
Chemical Reactivity and Applications
2,3-Dichlorobenzoyl chloride is a reactive compound due to the presence of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions.
A significant application of 2,3-Dichlorobenzoyl chloride is in the synthesis of the anti-epileptic drug lamotrigine.[6][7] In this multi-step synthesis, it serves as a precursor to 2,3-dichlorobenzoyl cyanide.
Reaction with Cuprous Cyanide:
2,3-Dichlorobenzoyl chloride is reacted with cuprous cyanide (CuCN) to form 2,3-dichlorobenzoyl cyanide. This reaction is a key step in the synthesis of lamotrigine.[6][7]
Experimental Protocol:
-
A reactor is charged with 2,3-Dichlorobenzoyl chloride and cuprous cyanide.[6]
-
The mixture is heated to approximately 160-165 °C and stirred for several hours.[6]
-
After cooling, a solvent such as toluene is added.[6]
-
The inorganic salts are removed by filtration.[6]
-
The solvent is removed from the filtrate by distillation under reduced pressure.[6]
-
The crude 2,3-dichlorobenzoyl cyanide is then purified by crystallization.[6]
Caption: Role of 2,3-Dichlorobenzoyl chloride in Lamotrigine synthesis.
Safety and Handling
2,3-Dichlorobenzoyl chloride is classified as a hazardous substance. It is corrosive and causes severe skin burns and eye damage.[8][9][10] It may also cause respiratory irritation.[8]
Handling Precautions:
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[10]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]
-
Keep away from incompatible materials.
-
Store in a tightly closed, corrosion-resistant container in a dry, cool, and well-ventilated place.[8][10]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8][10]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Conclusion
2,3-Dichlorobenzoyl chloride is a valuable chemical intermediate with well-defined physical and chemical properties. Its reactivity makes it a crucial building block in the synthesis of pharmaceuticals, most notably lamotrigine. A thorough understanding of its properties, synthesis, and handling procedures is essential for its safe and effective use in research and development.
References
- 1. 2,3-Dichlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 2. 2,3-Dichlorobenzoyl chloride AldrichCPR 2905-60-4 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 2,3-Dichlorobenzoyl | CAS#:2905-60-4 | Chemsrc [chemsrc.com]
- 5. 2,3-Dichlorobenzoyl chloride CAS#: 2905-60-4 [m.chemicalbook.com]
- 6. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 7. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. 2,3-Dichlorobenzoyl chloride | C7H3Cl3O | CID 17944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
